molecular formula C11H11N3O3S B2947386 4-methoxy-1-methyl-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034618-80-7

4-methoxy-1-methyl-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2947386
CAS No.: 2034618-80-7
M. Wt: 265.29
InChI Key: RUFCTWUHGCMLNK-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyridine derivatives and contains multiple functional groups, including methoxy, methyl, oxo, and thiazole moieties. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-methyl-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine ring followed by the introduction of the methoxy and methyl groups. The final step involves the incorporation of the thiazole moiety through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-methoxy-1-methyl-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties can enhance the performance and stability of these products.

Mechanism of Action

The mechanism by which 4-methoxy-1-methyl-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole moiety, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.

  • Pyridine derivatives: Other pyridine-based compounds with varying substituents can have comparable chemical properties and applications.

Uniqueness: What sets 4-methoxy-1-methyl-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide apart from similar compounds is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-14-6-7(8(17-2)5-9(14)15)10(16)13-11-12-3-4-18-11/h3-6H,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFCTWUHGCMLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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